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Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene

rings, constitutes the structural core of a vast array of molecules with significant applications

across science. Its unique, non-linear arrangement imparts distinct electronic and steric

properties that have been exploited in medicinal chemistry, materials science, and organic

synthesis. In the pharmaceutical realm, the phenanthrene nucleus is a key pharmacophore in

numerous natural products and synthetic drugs, including alkaloids like morphine and codeine,

as well as antimalarial and cytotoxic agents.[1] As fundamental building blocks, phenanthrene

derivatives serve as crucial intermediates in the total synthesis of complex natural products.[2]

This guide provides a comprehensive review of the primary synthetic routes to the

phenanthrene core and the subsequent application of its derivatives as powerful tools in

modern organic synthesis.

Synthesis of the Phenanthrene Core
The construction of the tricyclic phenanthrene system has been achieved through several

classical and modern synthetic methodologies. The choice of method often depends on the

desired substitution pattern and the availability of starting materials.

1.1. Classical Cyclization Strategies
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Two of the most established methods for synthesizing the phenanthrene ring are the Pschorr

reaction and the Mallory photocyclization.

1.1.1. The Pschorr Reaction

The Pschorr reaction, first reported in 1896, is a primary and widely utilized method for

phenanthrene synthesis.[3][4] The reaction involves the intramolecular cyclization of an α-

phenyl-o-aminocinnamic acid derivative. The key transformation proceeds through the

formation of an arenediazonium salt, which, upon treatment with a copper catalyst, generates

an aryl radical.[4][5] This radical intermediate then undergoes an intramolecular coupling to

form the new C-C bond, yielding the phenanthrene scaffold after rearomatization.[5] While

being a powerful tool, classical Pschorr reactions can sometimes result in low yields, though

modern modifications have led to significant improvements.[3]
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A simplified workflow of the Pschorr reaction for phenanthrene synthesis.

1.1.2. The Mallory Photocyclization

The Mallory reaction is a versatile photochemical method for synthesizing phenanthrenes from

diaryl-ethylene (stilbene) precursors.[6] The reaction is initiated by UV irradiation, which

promotes an intramolecular 6π-electrocyclization of the cis-stilbene isomer to form a transient

trans-4a,4b-dihydrophenanthrene intermediate.[7] This intermediate is then aromatized to the

final phenanthrene product in the presence of an oxidizing agent, such as iodine or oxygen.[6]

[7] The reaction tolerates a wide variety of substituents on the aromatic rings, making it a

powerful tool for accessing functionally diverse phenanthrene derivatives.[8][9]
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General workflow for the Mallory photocyclization of stilbenes.
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1.2. Modern Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis has introduced novel and efficient strategies for

constructing the phenanthrene framework, often with improved yields and functional group

tolerance compared to classical methods.

1.2.1. Domino and Cascade Reactions

Modern synthetic approaches have focused on one-pot procedures that combine multiple

bond-forming events in a single operation. For instance, an efficient cascade reaction has been

developed that utilizes a Suzuki-Miyaura coupling followed by an aldol condensation.[10] In this

process, a palladium catalyst first mediates the coupling of a 2-bromophenylacetamide

derivative with a 2-formylphenylboronic acid to generate a biaryl intermediate, which then

undergoes an in-situ intramolecular aldol condensation to cyclize and form the phenanthrene

ring system in high yield.[10] Other novel palladium-catalyzed domino reactions, such as those

involving C-H activation and retro-Diels-Alder processes, have also been reported, offering a

wider substrate scope and shorter reaction times.[2]

Functionalization and Application in Synthesis
Beyond the synthesis of the core structure, the true utility of phenanthrene derivatives is

realized in their application as ligands and building blocks in organic synthesis. The rigid,

sterically defined, and electronically tunable nature of the phenanthrene scaffold makes it an

excellent platform for designing advanced molecular tools.

2.1. Cross-Coupling Reactions

Phenanthrene derivatives are instrumental in the construction of C-N and C-C bonds through

cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-

Miyaura coupling.

2.1.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds

between aryl halides/sulfonates and amines.[11][12] This reaction has become a cornerstone

of medicinal and process chemistry for synthesizing aryl amines. The efficiency and scope of

this transformation are highly dependent on the phosphine ligand coordinated to the palladium
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center. While not phenanthrene derivatives themselves, the synthesis of complex

phenanthrene-containing structures, such as dibenzo[a,c]phenazines, often relies on

Buchwald-Hartwig amination as a key step to install crucial nitrogen-containing fragments.[13]

The reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex,

followed by amine coordination, deprotonation, and reductive elimination to afford the

arylamine product.[14]

2.1.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for forming C-C

bonds between organoboron compounds and organic halides or triflates.[15] This reaction is

widely used for synthesizing biaryls and other conjugated systems. Phenanthroline-based

polymers have been developed as robust supports for palladium catalysts used in aqueous

Suzuki-Miyaura coupling reactions, demonstrating high activity and reusability.[16] The catalytic

cycle involves oxidative addition of the organic halide to Pd(0), transmetalation with the

organoboron species, and reductive elimination to form the new C-C bond and regenerate the

catalyst.[15]

Table 1: Selected Examples of Phenanthrene Synthesis
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Reaction
Type

Starting
Materials

Catalyst/
Reagents

Condition
s

Product Yield (%) Ref.

Pschorr

Cyclization

(E)-2-

amino-α-

phenylcinn

amic acid

diazonium

salt

NaI,

NaHSO₃

Homogene

ous

9-

Phenanthr

enecarbox

ylic acid

45% [3]

Mallory

Photocycliz

ation

1,2-bis(4-

hydroxyph

enyl)-

hexafluoro

cyclopente

ne

I₂, UV light

(λ = 356

nm)

-

6,9-bis(4-

hydroxyph

enyl)-

hexafluoro-

dihydro-

cyclopenta[

l]phenanthr

ene

- [17]

Suzuki/Ald

ol Cascade

Methyl 2-

bromophen

ylacetamid

e, 2-

formylphen

ylboronic

acid

Pd

catalyst,

base

Microwave

irradiation

Substituted

Phenanthr

ene

High [10]

Pd/Norborn

adiene

Domino

Aryl iodide,

o-

bromobenz

oyl

chloride,

norbornadi

ene

Pd catalyst One-pot

Substituted

Phenanthr

ene

High [2]

Note: Yields are as reported in the cited literature; conditions are generalized. "-" indicates data

not specified in the abstract.
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Experimental Protocols
3.1. Representative Protocol for Pschorr Phenanthrene Synthesis (Modified)

This protocol is a generalized representation based on the principles described in the literature

and should be adapted and optimized for specific substrates.[3][4]

Diazotization: The starting α-aryl-o-aminocinnamic acid derivative (1.0 eq) is dissolved in a

suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and cooled to 0-5 °C

in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while

maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at

this temperature to ensure complete formation of the diazonium salt.

Radical Cyclization: A suspension of a copper catalyst (e.g., finely divided copper powder,

0.2 eq) in water or another suitable solvent is prepared separately. The cold diazonium salt

solution is added slowly and carefully to the copper suspension. Vigorous nitrogen evolution

is typically observed.

Workup: After the addition is complete and gas evolution has ceased, the reaction mixture is

allowed to warm to room temperature and may be heated (e.g., 60-80 °C) to ensure the

reaction goes to completion. The mixture is then cooled, and the product is extracted with an

appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are

combined, washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system to afford the pure phenanthrene derivative.

3.2. Representative Protocol for Suzuki-Miyaura Coupling to Synthesize a Biaryl Precursor

This protocol is a generalized representation based on procedures common for Suzuki-Miyaura

reactions.[15]

Reaction Setup: To a pressure flask or round-bottom flask equipped with a reflux condenser

and a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq),

and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).
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Solvent and Degassing: Add the solvent system (e.g., a mixture of 1,4-dioxane and water).

The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the

solution for 10-15 minutes to remove dissolved oxygen.

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g.,

Pd(dppf)Cl₂, 0.01-0.05 eq).

Reaction: The vessel is sealed (if using a pressure flask) and heated to the desired

temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by

TLC or LC-MS.

Workup and Purification: Upon completion, the reaction is cooled to room temperature,

diluted with water, and extracted with an organic solvent. The combined organic extracts are

washed, dried, and concentrated. The resulting crude product is purified by column

chromatography to yield the desired biaryl product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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